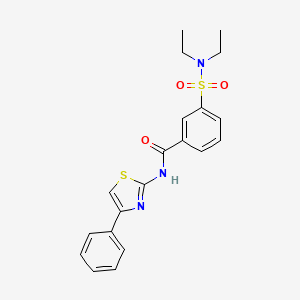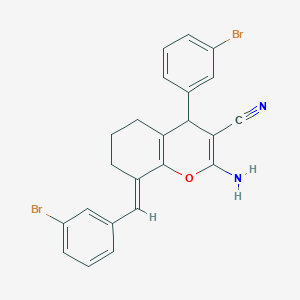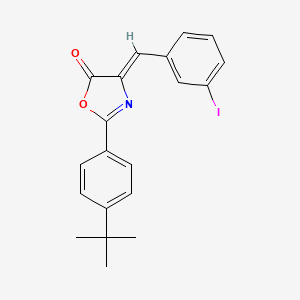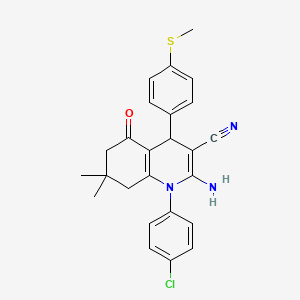![molecular formula C21H21N3O3 B11540728 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11540728.png)
1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The phenylpiperazine moiety is then introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Utilized in the development of new materials with specific chemical properties.
特性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
1-[4-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c25-19-10-11-20(26)24(19)18-8-6-16(7-9-18)21(27)23-14-12-22(13-15-23)17-4-2-1-3-5-17/h1-9H,10-15H2 |
InChIキー |
AJDNKVUWMKDAJW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11540650.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540660.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11540668.png)


![2-methoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540695.png)

![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)
![2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11540719.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol](/img/structure/B11540721.png)

![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11540727.png)
